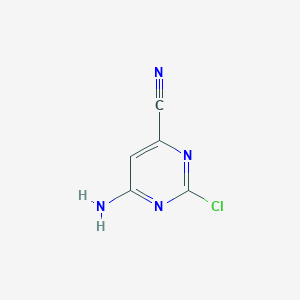

6-Amino-2-chloropyrimidine-4-carbonitrile

Übersicht

Beschreibung

6-Amino-2-chloropyrimidine-4-carbonitrile is a pyrimidine-based compound with the molecular formula C5H3ClN4 and a molecular weight of 154.56 g/mol.

Biochemische Analyse

Biochemical Properties

6-Amino-2-chloropyrimidine-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of kinase activity, thereby affecting various signaling pathways within the cell . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These changes in gene expression can have significant impacts on cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . Additionally, it can activate certain enzymes, leading to the enhancement of specific biochemical reactions. These interactions can result in changes in gene expression, as the compound can influence the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in changes in cellular function, including alterations in cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exert significant biological effects. For instance, low doses of this compound may lead to subtle changes in cell signaling pathways and gene expression, while higher doses can result in more pronounced effects, including toxicity and adverse effects. It is important to determine the optimal dosage to achieve the desired biological effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, the compound can inhibit or activate specific enzymes, leading to changes in the production and utilization of metabolites. These effects on metabolic pathways can have significant implications for cellular function and overall organismal health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s efficacy and overall biological effects. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in various applications.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-chloropyrimidine-4-carbonitrile typically involves the reaction of 4-amino-5-cyanopyrimidine with hydrogen chloride. This reaction is carried out under appropriate temperature and catalyst conditions to ensure the desired product is obtained . The reaction mixture is then subjected to crystallization and purification steps to yield pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-2-chloropyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the chlorine-substituted position.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include organolithium reagents and N-methylpiperazine.

Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide for oxidation and palladium on carbon (Pd/C) for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with organolithium reagents can yield C-4 substituted products .

Wissenschaftliche Forschungsanwendungen

6-Amino-2-chloropyrimidine-4-carbonitrile has a wide range of scientific research applications, including:

Chemistry: It serves as a key intermediate in the synthesis of various pyrimidine derivatives, which are important in organic synthesis.

Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.

Industry: The compound is used in the production of agrochemicals and dyestuffs.

Wirkmechanismus

The mechanism of action of 6-Amino-2-chloropyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it displaces other groups on the pyrimidine ring . This interaction is facilitated by the electron-deficient nature of the pyrimidine ring, which makes it susceptible to nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Amino-6-chloropyrimidine-5-carbonitrile: This compound is structurally similar and shares some chemical properties with 6-Amino-2-chloropyrimidine-4-carbonitrile.

2,4-Dichloro-6-phenylpyrimidine: Another similar compound that undergoes nucleophilic substitution reactions.

Biologische Aktivität

6-Amino-2-chloropyrimidine-4-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an amino group and a chlorine atom, which contribute to its pharmacological properties. Research has indicated that derivatives of pyrimidine compounds often exhibit significant biological activities, including antiviral, antitumor, and immunomodulatory effects.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, which can be categorized into the following areas:

-

Antitumor Activity

- The compound has shown potential in inhibiting the growth of various cancer cell lines. For instance, studies involving encapsulated forms of similar pyrimidine derivatives have reported significant reductions in cell viability in HeLa cells (cervical carcinoma) and tumor inhibition rates in animal models of sarcoma .

- Antiviral Activity

- Immunomodulatory Effects

Antitumor Efficacy

A study examined the antitumor effects of a series of pyrimidine derivatives, including those related to this compound. The research found that these compounds exhibited considerable cytotoxicity against various cancer cell lines. The encapsulated forms showed enhanced efficacy compared to their free counterparts, with tumor inhibition rates reaching up to 66% in preclinical models .

Antiviral Properties

In another investigation, derivatives similar to this compound were tested for their ability to inhibit HHV-1 replication. Results indicated that these compounds could significantly reduce viral load in infected cell lines, suggesting a mechanism involving interference with viral entry or replication processes .

Immunomodulatory Activity

Research focusing on the immunomodulatory effects revealed that certain pyrimidine derivatives could suppress TNF-α production in human blood cultures. This activity was linked to alterations in signaling pathways associated with immune responses, indicating potential therapeutic applications for inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Eigenschaften

IUPAC Name |

6-amino-2-chloropyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-5-9-3(2-7)1-4(8)10-5/h1H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBKQUJDZNBBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10493666 | |

| Record name | 6-Amino-2-chloropyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64376-18-7 | |

| Record name | 6-Amino-2-chloropyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.